S-phenyl 3-(4-hydroxyphenyl)prop-2-enethioate
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Overview
Description
S-phenyl 3-(4-hydroxyphenyl)prop-2-enethioate is an organic compound with the molecular formula C15H12O2S It is characterized by the presence of a phenyl group attached to a prop-2-enethioate moiety, which is further substituted with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-phenyl 3-(4-hydroxyphenyl)prop-2-enethioate typically involves the reaction of 4-hydroxybenzaldehyde with phenylthiol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance the yield and purity of the compound. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
S-phenyl 3-(4-hydroxyphenyl)prop-2-enethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives.
Scientific Research Applications
S-phenyl 3-(4-hydroxyphenyl)prop-2-enethioate has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which S-phenyl 3-(4-hydroxyphenyl)prop-2-enethioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s phenyl and hydroxyphenyl groups can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing its binding affinity and specificity. Pathways involved may include redox reactions and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- S-methyl 3-(4-hydroxyphenyl)prop-2-enethioate
- 1-(2-hydroxyphenyl)-2-phenyl-3-(4-hydroxyphenyl)prop-2-en-1-one
- (E)-1-(2,4-bis(methoxymethoxy)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Uniqueness
S-phenyl 3-(4-hydroxyphenyl)prop-2-enethioate is unique due to its specific substitution pattern and the presence of both phenyl and hydroxyphenyl groups. This structural arrangement imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Properties
CAS No. |
171781-65-0 |
---|---|
Molecular Formula |
C15H12O2S |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
S-phenyl 3-(4-hydroxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C15H12O2S/c16-13-9-6-12(7-10-13)8-11-15(17)18-14-4-2-1-3-5-14/h1-11,16H |
InChI Key |
VLUIGAOFASAWIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)C=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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